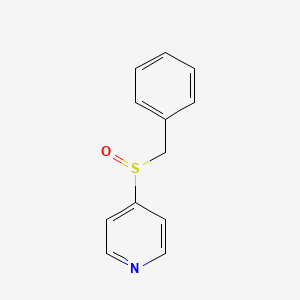
2-Chloro-6-propoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-propoxypyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by a pyridine ring substituted with a chlorine atom at the second position and a propoxy group at the sixth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-propoxypyridine typically involves the chlorination of 6-propoxypyridine. One common method is the reaction of 6-propoxypyridine with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
化学反応の分析
Types of Reactions
2-Chloro-6-propoxypyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
科学的研究の応用
2-Chloro-6-propoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 2-Chloro-6-propoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or modulate signaling pathways involved in cancer cell proliferation.
類似化合物との比較
Similar Compounds
2-Chloro-6-methoxypyridine: Similar structure but with a methoxy group instead of a propoxy group.
2-Chloro-6-ethoxypyridine: Similar structure but with an ethoxy group instead of a propoxy group.
2-Chloro-6-butoxypyridine: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness
2-Chloro-6-propoxypyridine is unique due to the presence of the propoxy group, which can influence its reactivity and interactions with other molecules. This structural variation can lead to differences in physical properties, chemical reactivity, and biological activity compared to its analogs.
特性
CAS番号 |
89481-97-0 |
|---|---|
分子式 |
C8H10ClNO |
分子量 |
171.62 g/mol |
IUPAC名 |
2-chloro-6-propoxypyridine |
InChI |
InChI=1S/C8H10ClNO/c1-2-6-11-8-5-3-4-7(9)10-8/h3-5H,2,6H2,1H3 |
InChIキー |
WJHYIQODSHTJNI-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=NC(=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


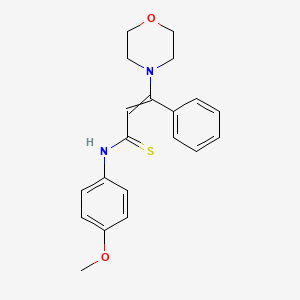
![4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B14376182.png)
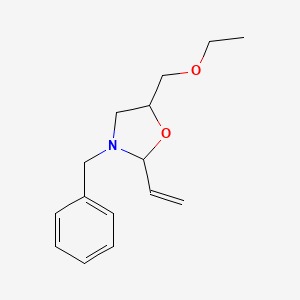
![1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14376190.png)

![6-[(2-Phenylethyl)amino]hexanamide](/img/structure/B14376204.png)
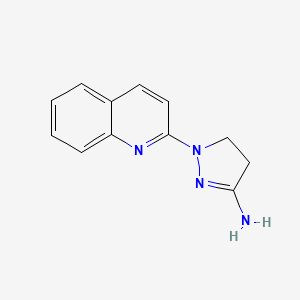


![10-[3-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]acridin-9(10H)-one](/img/structure/B14376240.png)

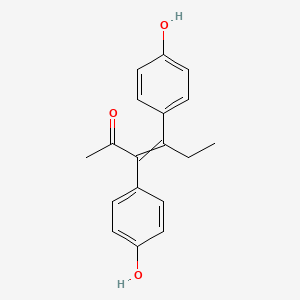
methyl]-5-phenylfuran-2,3-dione](/img/structure/B14376253.png)
